molecular formula C18H18N2O3 B4507512 3-(3,5-Dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-3-phenylpropanamide

3-(3,5-Dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-3-phenylpropanamide

Cat. No.: B4507512
M. Wt: 310.3 g/mol
InChI Key: LDULYCHYVCHDNQ-UHFFFAOYSA-N
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Description

3-(3,5-Dioxo-4-azatricyclo[52102,6]dec-8-en-4-yl)-3-phenylpropanamide is a complex organic compound characterized by its unique tricyclic structure

Scientific Research Applications

3-(3,5-Dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-3-phenylpropanamide has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-3-phenylpropanamide involves multiple steps. One common method includes the reaction of 4-isocyanatomethyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione with various electrophiles . The structure of the synthesized compounds is confirmed using IR and 1H NMR spectra .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis typically involves standard organic chemistry techniques, including the use of specific reagents and controlled reaction conditions to ensure the desired product is obtained with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-3-phenylpropanamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include p-nitrophenyl azide and other electrophiles . The reactions are typically carried out under controlled conditions to ensure the formation of the desired products.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as urea, carbamates, and carboxamides .

Mechanism of Action

The mechanism of action of 3-(3,5-Dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various biochemical reactions, potentially affecting cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(3,5-Dioxo-4-azatricyclo[52102,6]dec-8-en-4-yl)-3-phenylpropanamide apart from similar compounds is its specific tricyclic structure and the presence of a phenylpropanamide group

Properties

IUPAC Name

3-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c19-14(21)9-13(10-4-2-1-3-5-10)20-17(22)15-11-6-7-12(8-11)16(15)18(20)23/h1-7,11-13,15-16H,8-9H2,(H2,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDULYCHYVCHDNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1C3C2C(=O)N(C3=O)C(CC(=O)N)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3,5-Dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-3-phenylpropanamide
Reactant of Route 2
Reactant of Route 2
3-(3,5-Dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-3-phenylpropanamide
Reactant of Route 3
Reactant of Route 3
3-(3,5-Dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-3-phenylpropanamide
Reactant of Route 4
3-(3,5-Dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-3-phenylpropanamide
Reactant of Route 5
3-(3,5-Dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-3-phenylpropanamide
Reactant of Route 6
3-(3,5-Dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-3-phenylpropanamide

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